molecular formula C9H11ClFNO B13050728 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13050728
M. Wt: 203.64 g/mol
InChI Key: MDOYBGNXLACFGZ-UHFFFAOYSA-N
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Description

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-(5-chloro-2-fluorophenyl)ethanol
  • 1-Amino-1-(5-chloro-2-fluorophenyl)butan-2-OL
  • 1-Amino-1-(5-chloro-2-fluorophenyl)pentan-2-OL

Uniqueness

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3

InChI Key

MDOYBGNXLACFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origin of Product

United States

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